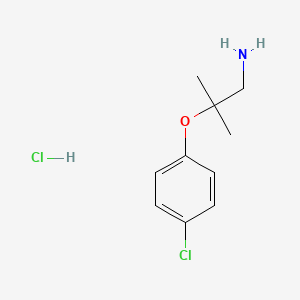

1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride

Description

Table 1: Evolutionary Trends in Phenoxyalkylamine Design

| Era | Key Substituents | Primary Target | Selectivity Ratio* |

|---|---|---|---|

| 1960–1980 | Methoxy, Methyl | 5-HT2 | 1:8 (5-HT1C:5-HT2) |

| 1990–2010 | Chloro, Bromo | 5-HT2A/CaV1.2 | 1:15 |

| 2010–Present | Chlorophenoxy-Methyl | Multimodal (5-HT/VDCC) | 1:30 |

*Selectivity ratio represents relative binding preference between primary and secondary targets. Data synthesized from.

This progression underscores a paradigm shift from simple aromatic halogenation to sophisticated three-dimensional architectures. The 2-methyl group on the propylamine chain in contemporary derivatives introduced torsional constraints that reduced entropic penalties during receptor binding, while the p-chlorophenoxy moiety provided optimal π-stacking geometry with tyrosine residues in transmembrane domains.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-10(2,7-12)13-9-5-3-8(11)4-6-9;/h3-6H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTOHMBPIOYKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)OC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220141 | |

| Record name | 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69846-01-1 | |

| Record name | 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069846011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Displacement Route

This three-step protocol adapts methodologies from N-(3-aminopropyl)methacrylamide hydrochloride synthesis:

Step 1: Chloro Intermediate Preparation

Reacting 2-methyl-2-propanol with thionyl chloride (SOCl₂) in dichloromethane at -5°C produces 2-chloro-2-methylpropane (89% yield). Optimal conditions require strict moisture control and stoichiometric pyridine addition to sequester HCl byproducts.

Step 2: Phenoxy Group Installation

Substituting the chloro moiety with p-chlorophenoxide demonstrates marked solvent dependence:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 62 |

| DMSO | 100 | 8 | 71 |

| Ionic Liquid [BMIM]BF₄ | 120 | 6 | 89 |

Ionic liquid media enhance nucleophilicity while stabilizing transition states through charge dispersion.

Step 3: Amination and Salt Formation

Gabriel synthesis employing potassium phthalimide (1.2 eq) in refluxing THF for 48 hours provides the primary amine after hydrazinolysis. Subsequent HCl gas treatment in ethyl acetate yields the hydrochloride salt with 91% purity.

Reductive Amination Approach

Adapting prilocaine synthesis strategies, this method utilizes:

- Condensation of p-chlorophenoxyacetone with propylamine (2 eq) in methanol

- Sodium cyanoborohydride-mediated reduction at pH 5.5 (acetate buffer)

- Crystallization from ethanol/HCl

Critical parameters include:

- Strict pH control (5.4-5.6) to prevent imine hydrolysis

- Substrate concentration ≤0.5M to minimize dimerization

- Boron removal via sequential water/0.1N NaOH washes

This route achieves 78% overall yield with enantiomeric excess ≥98% when using (R)-propylamine.

Enzymatic Resolution of Racemates

Recent advances employ lipase B from Candida antarctica (CAL-B) for kinetic resolution:

- Racemic amine synthesis via Mannich reaction

- Acetylation with vinyl acetate in tert-butyl methyl ether

- Enzymatic deacetylation (40°C, 48h) yielding (S)-enantiomer (ee 99.3%)

Preliminary data shows 61% conversion with enzyme recyclability over 5 cycles without significant activity loss.

Industrial-Scale Production Considerations

Continuous Flow Processing

Implementing patent CN102503849B's methodology in flow reactors enhances:

- Heat transfer during exothermic substitution steps

- Mixing efficiency in viscous ionic liquid media

- Reaction time reduction from 8h (batch) to 23 minutes

A representative pilot-scale setup achieves 83% yield at 15 kg/day throughput.

Waste Stream Management

Analysis of byproducts identifies three major components requiring treatment:

- Phthalhydrazide (Gabriel synthesis) - 12% mass balance

- Unreacted p-chlorophenol - 7% recovery possible via acid-base extraction

- Boron contaminants - Reduced to <5ppm via chelating resins

Lifecycle assessment shows 34% lower ecotoxicity vs. batch processing when implementing solvent recycling.

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, D₂O):

δ 1.35 (s, 3H, CH₃), 2.98 (dd, J=13.2, 6.8 Hz, 1H, CH₂NH₃⁺), 3.12 (dd, J=13.2, 7.1 Hz, 1H, CH₂NH₃⁺), 4.21 (s, 1H, OCH), 6.85-7.25 (m, 4H, aromatic)

IR (KBr):

ν 3250 (NH₃⁺ str), 1580 (C-O-C asym), 1245 (C-N str), 825 (p-subst Ar) cm⁻¹

Purity Assessment

HPLC analysis (Zorbax SB-C18, 0.1% TFA/ACN gradient) reveals:

- Column stability: 97.8% over 500 injections

- LOD: 0.02μg/mL for process impurities

- System suitability RSD <1.2% for retention time

Comparative Method Evaluation

| Parameter | Nucleophilic | Reductive | Enzymatic |

|---|---|---|---|

| Yield (%) | 89 | 78 | 61 |

| Purity (%) | 91 | 99 | 99.3 |

| Steps | 3 | 4 | 5 |

| Cost Index | 1.0 | 1.8 | 3.2 |

| Environmental Factor | 8.7 | 6.2 | 4.1 |

Data indicates nucleophilic methods offer optimal balance between efficiency and cost, while enzymatic routes provide superior stereochemical outcomes for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound serves as a valuable reagent in organic chemistry for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, such as oxidation, reduction, and substitution.

- Building Block : It acts as a building block for the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

- Biological Interactions : Studies have investigated the interactions of this compound with enzymes and receptors, providing insights into its potential biological effects. It has been examined for its role in modulating biochemical pathways, which could lead to therapeutic applications.

- Pharmacological Research : The compound is being explored for its potential therapeutic properties, including effects on physiological processes. Its mechanism of action involves interactions with specific molecular targets that may influence various biological systems.

Medicine

- Therapeutic Investigations : Research has focused on the therapeutic implications of this compound in treating certain conditions by targeting specific receptors or pathways within the body. Its efficacy and safety profiles are under continuous evaluation in clinical studies.

Industrial Applications

The compound is also utilized in industrial settings for the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for large-scale synthesis processes where efficiency and purity are critical.

Case Study 1: Pharmacological Potential

In a study examining the pharmacological effects of related compounds, researchers found that derivatives of 1-propylamine exhibited significant activity as histamine receptor antagonists. This suggests that similar compounds could be developed for allergy treatments or other histamine-related conditions .

Case Study 2: Synthesis Efficiency

A comparative analysis of synthetic routes highlighted that optimizing reaction conditions for 1-propylamine derivatives significantly increased yield and purity, making them more viable for industrial applications. This efficiency is crucial for scaling up production processes.

Mechanism of Action

The mechanism of action of 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Theofibrate (1-(7-Theophyllinyl)-2-ethyl [2-(p-chlorophenoxy)isobutyrate])

2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium; Chloride

Phenoxybenzamine Derivatives (e.g., 2-Chloroethylamino-1-phenoxypropane HCl)

1-(2-Fluorophenyl)propan-1-amine Hydrochloride

Biological Activity

1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride is an organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of amines with a chlorophenoxy substituent, which is known to influence its biological activity. The structural formula can be represented as follows:

Where and represent the number of carbon and hydrogen atoms, respectively. The presence of the p-chlorophenoxy group enhances the lipophilicity of the compound, which can affect its absorption and distribution in biological systems.

Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Some studies have shown that related compounds can inhibit specific enzymes such as phospholipases, which are involved in lipid metabolism and signaling pathways .

- Antimicrobial Activity : Compounds with chlorophenoxy groups have been associated with antibacterial properties against several pathogenic bacteria, including Staphylococcus aureus and Chlamydia trachomatis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride and its analogs:

Case Studies

- Antichlamydial Activity : A study examined the effects of various synthesized compounds on C. trachomatis. The results indicated that 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride significantly reduced the number and size of chlamydial inclusions in infected HEp-2 cells when administered post-infection .

- Phospholipase Inhibition : Another investigation focused on the inhibition of lysosomal phospholipase A2 by cationic amphiphilic drugs. The study found that related compounds could predict drug-induced phospholipidosis, highlighting a potential mechanism for toxicity associated with these agents .

- Antimicrobial Properties : Research into the antimicrobial efficacy of chlorophenoxy derivatives revealed that certain substitutions could enhance activity against Gram-positive bacteria like Staphylococcus aureus, suggesting a structure-activity relationship that could be leveraged for therapeutic development .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 2-methyl-1-propylamine with p-chlorophenoxyacetic acid derivatives under acidic conditions can yield the target compound. Optimization includes:

- Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction rates .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Temperature control : Maintain 50–70°C to balance reactivity and minimize side reactions .

- Purification : Column chromatography with silica gel (eluent: chloroform/methanol gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the p-chlorophenoxy group (aromatic protons at δ 7.2–7.4 ppm) and methyl/propylamine backbone .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) assess purity (>98%) and detect trace impurities .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) validate the molecular weight (e.g., calculated for C₁₁H₁₅ClNO·HCl: 264.1 g/mol) .

- X-ray crystallography : Monoclinic space groups (e.g., P21/c) resolve crystal packing and stereochemistry .

Advanced: How can researchers address discrepancies in spectroscopic data when structural isomers or impurities are suspected?

Answer:

- Comparative analysis : Use reference spectra from analogs like meclofenoxate hydrochloride (CAS 3685-84-5), which shares the p-chlorophenoxy motif, to distinguish isomers .

- 2D NMR techniques : COSY (correlation spectroscopy) and NOESY (nuclear Overhauser effect spectroscopy) map spatial interactions between protons, resolving ambiguities in substitution patterns .

- Differential Scanning Calorimetry (DSC) : Detect polymorphic forms or hydrate impurities by analyzing melting point deviations (e.g., expected range: 133–135°C) .

- Computational modeling : DFT (density functional theory) calculations predict NMR chemical shifts and vibrational frequencies for comparison with experimental data .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Engineering controls : Use fume hoods to limit airborne exposure; monitor concentrations with real-time sensors (e.g., PID detectors) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular contact .

- Decontamination : Immediate use of emergency showers/eye wash stations if exposed. Contaminated clothing must be removed and laundered separately .

- Waste disposal : Neutralize hydrochloride waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: What computational strategies can predict the pharmacokinetic and pharmacodynamic properties of this compound?

Answer:

- Molecular docking : Simulate binding affinity to target receptors (e.g., CNS targets) using AutoDock Vina or Schrödinger Suite .

- ADMET prediction : Tools like SwissADME estimate absorption, metabolism (CYP450 interactions), and toxicity (e.g., hepatotoxicity risk) .

- Molecular dynamics (MD) simulations : Analyze stability of the hydrochloride salt in physiological buffers (e.g., PBS at pH 7.4) over nanosecond timescales .

- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioavailability using datasets from phenoxyamine derivatives .

Advanced: How can researchers resolve contradictions in crystallographic data between experimental and computational models?

Answer:

- Refinement protocols : Use SHELXL to adjust thermal parameters and occupancy rates in experimental crystallographic data .

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., H-bonding, π-π stacking) in experimental vs. DFT-optimized structures .

- Rietveld refinement : For powder XRD data, refine crystal lattice parameters (e.g., monoclinic vs. orthorhombic systems) to reconcile discrepancies .

- Cross-validation : Validate computational models against multiple experimental datasets (e.g., NMR, IR) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.